(2,5-Dichlorothiophen-3-yl)methanamine hydrochloride
Overview
Description
(2,5-Dichlorothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H5Cl2NS·HCl and a molecular weight of 218.53 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It has been suggested that the compound may have a broad spectrum of activity, potentially affecting multiple pathways
Result of Action
It has been suggested that the compound may exhibit cytotoxic activity against certain human cancer cell lines
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of the compound
Biochemical Analysis
Biochemical Properties
(2,5-Dichlorothiophen-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can alter metabolic fluxes within the cell, impacting the production and utilization of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It may bind to enzymes, inhibiting or activating their function, or interact with DNA and RNA, influencing gene expression. These interactions can lead to changes in cellular processes, such as enzyme activity, protein synthesis, and signal transduction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence the levels of metabolites and the flux through metabolic pathways, potentially altering the overall metabolic state of the cell. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within the cell can impact its activity and function, making it a critical aspect of its biochemical analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorothiophen-3-yl)methanamine hydrochloride typically involves the chlorination of thiophene followed by amination. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst to produce 2,5-dichlorothiophene.
Amination: The 2,5-dichlorothiophene is then reacted with methanamine under controlled conditions to form (2,5-Dichlorothiophen-3-yl)methanamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to produce the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dichlorothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound with hydrogenated thiophene rings.
Substitution: Substituted thiophene derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
(2,5-Dichlorothiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
2,5-Dichlorothiophene: A precursor in the synthesis of (2,5-Dichlorothiophen-3-yl)methanamine hydrochloride.
Thiophene: The parent compound of the thiophene derivatives.
Methanamine: A simple amine used in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NS.ClH/c6-4-1-3(2-8)5(7)9-4;/h1H,2,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRCERUVZGQZEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CN)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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